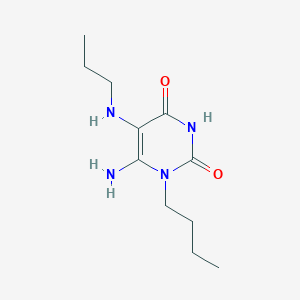

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

This compound is a tetrahydropyrimidine-2,4-dione derivative featuring a butyl group at position 1 and a propylamino substituent at position 3. Its structure places it within a broader class of pyrimidine diones, which are studied for their diverse pharmacological and chemical properties. The compound’s IUPAC name reflects its substitution pattern, critical for understanding its reactivity and interactions .

Properties

IUPAC Name |

6-amino-1-butyl-5-(propylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-3-5-7-15-9(12)8(13-6-4-2)10(16)14-11(15)17/h13H,3-7,12H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNZSXZJKZGUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and specific to the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in alkyl chain length, branching, or aromatic substitutions at positions 1 and 4. These modifications significantly influence physicochemical properties such as solubility, logP, and molecular weight:

*Values extrapolated from analogs with similar substituents .

- Alkyl Chain Length: Ethyl-to-butyl substitutions at position 5 increase molecular weight and logP, reducing aqueous solubility. The propylamino group in the target compound balances moderate hydrophobicity and hydrogen bonding capacity, making it suitable for drug design .

- Aromatic vs.

- Functional Group Effects: Hydroxyl or chloroacetyl groups (e.g., 3-hydroxypropylamino or chloroacetyl) alter reactivity—hydroxyl groups improve solubility, while chloroacetyl groups enable covalent binding .

Commercial and Research Relevance

- Availability : The target compound and its analogs (e.g., CAS 568555-61-3, 722471-88-7) are commercially available from suppliers like Enamine Ltd and CymitQuimica, though some are discontinued due to niche demand .

- Research Use : These compounds are frequently employed in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles, particularly in oncology and antiviral research .

Biological Activity

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Chemical Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 266.34 g/mol

- CAS Number : 721415-01-6

The compound is believed to exert its biological effects through modulation of specific biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) have been proposed, influencing various signaling pathways .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. For instance:

- Efficacy Against Pathogens : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The IC₅₀ values for these activities are comparable to established antibiotics .

| Bacterial Strain | IC₅₀ (µM) |

|---|---|

| Staphylococcus aureus | 1.4 |

| Escherichia coli | 0.2 |

Cytotoxicity and Anticancer Activity

The compound's derivatives have been evaluated for cytotoxic effects on cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative of the compound significantly inhibited the growth of pathogenic bacteria in vitro and in vivo models. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Anticancer Potential : Research involving human cancer cell lines showed that the compound could reduce cell viability and induce apoptosis at concentrations that were non-toxic to normal cells .

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and any potential side effects.

Q & A

Q. How can researchers achieve enantioselective synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric alkylation steps .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer .

- Chiral chromatography : Prep-scale SFC (supercritical CO2 with ethanol co-solvent) separates diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.